molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B1346472
CAS RN: 46193-76-4
M. Wt: 195.24 g/mol
InChI Key: BLUDZFMRKHHPGZ-UHFFFAOYSA-N
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Description

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as heterocycles. The structure of this compound includes a thieno[3,2-b]pyrrole core, which is a fused ring system combining a thiophene ring and a pyrrole ring, with a carboxylate group attached to the ethyl ester at the 5-position.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting materials that are functionalized pyrrole derivatives. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material to synthesize new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles . Additionally, the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, a key intermediate, was achieved through the interaction of a thienopyridine amino ester with 2,5-dimethoxytetrahydrofuran in an acidic medium .

Molecular Structure Analysis

The molecular structure and properties of similar ethyl pyrrole-2-carboxylate derivatives have been characterized using various spectroscopic methods and quantum chemical calculations. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied using NMR, UV-Vis, FT-IR, and Mass spectroscopy, along with DFT calculations . These studies provide insights into the electronic transitions, vibrational modes, and molecular interactions within the molecule.

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups that facilitate various chemical reactions. For instance, the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazides leads to the formation of hydrazide-hydrazone derivatives . These reactions are typically exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the formation of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives are often determined by their molecular structure. The presence of hydrogen bonding, as indicated by vibrational analysis and AIM theory, suggests that these compounds can form dimers in the solid state . The binding energy of these intermolecular interactions and the nature of the hydrogen bonds can be quantified using topological parameters. Additionally, the electrophilicity index indicates the molecule's ability to act as an electrophile, while local reactivity descriptors such as Fukui functions and softness can identify reactive sites within the molecule .

Scientific Research Applications

Synthesis of Isomeric Haloethylthienopyrroles

The preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate is significant in organic chemistry, particularly in synthesizing haloethylthienopyrroles. These compounds are crucial for further chemical reactions and potential pharmaceutical applications (Gálvez & Garcia, 1984).

Development of 4H-Thieno[3,2-b]pyrrole-5-Carbohydrazides and Derivatives

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a precursor in the formation of carbohydrazides and their derivatives. These derivatives have potential in various chemical syntheses and may offer insights into developing new compounds with diverse applications (Torosyan et al., 2020).

Synthesis of Novel 4H-Thieno[3,2-b]pyrrole-5-Carboxamides

This compound acts as a foundational element in creating a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids. These acids and their derivatives are important for advancing research in heterocyclic chemistry, a field critical for drug discovery and material science (Torosyan et al., 2018).

Role

in Fused Heterocyclic Compounds SynthesisEthyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is used in the synthesis of novel classes of compounds, including thio- and furan-fused heterocycles. These compounds are significant in material science and pharmaceutical chemistry, offering new avenues for the development of advanced materials and drugs (Ergun et al., 2014).

Self-Condensation and Formation of Bis(thienopyrrolyl)methanes

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is used to obtain N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which undergo self-condensation. This process leads to the production of bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes, contributing to the field of organic synthesis and polymer science (Torosyan et al., 2018).

Exploring Regioselective Acylation

The compound is instrumental in studying the effects of different catalysts and solvents on the regioselective acylation process. This research is vital for understanding how to control chemical reactions, which is crucial in synthesizing specific compounds with desired properties (Yarovenko et al., 2003).

Development of Combinatorial Libraries

The synthesis of combinatorial libraries containing 4H-thieno[3,2-b]pyrrole is another significant application. These libraries are a cornerstone in drug discovery, allowing for the rapid screening and identification of potential therapeutic compounds (Ilyin et al., 2007).

Safety And Hazards

The safety and hazards information for Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is not available in the retrieved sources .

Future Directions

The future directions for the research and application of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate are not available in the retrieved sources .

properties

IUPAC Name

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUDZFMRKHHPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303309
Record name ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

CAS RN

46193-76-4
Record name 46193-76-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-azido-3-(2-thienyl)propenoate (0.45 g) in xylene (10 ml) was heated at reflux for 30 minutes, concentrated in vacuo and the residue purified by column chromatography using isohexane-15% ethyl acetate as eluent to give the product as a pale yellow solid (0.26 g, 66%), NMR d(CDCl3) 1.40 (3H, t), 4.39 (2H, q), 6.98 (1H, d), 7.18 (1H, s), 7.35 (1H, d), 9.30 (1H, bs) M/z (−) 194 (M-H+), 166.
Name
ethyl 2-azido-3-(2-thienyl)propenoate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

The resulting azide, 2-azido-3-thiophen-2-yl-acrylic acid ethyl ester (650 mg, 2.88 mmol) was dissolved in toluene (40 ml) and the solution was refluxed for 2 hours. The solution was thereafter cooled, and water (80 ml) was added. After separation of the phases the aqueous phase was extracted with ethyl acetate (3×20 ml), the combined organic phase was dried over Na2SO4 and the organic solvents were evaporated under reduced pressure. The crude product was purified by silica gel flash chromatography to give 450 mg of pure 4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (80% yield).
Name
azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-azido-3-thiophen-2-yl-acrylic acid ethyl ester
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Citations

For This Compound
23
Citations
L Sartori, C Mercurio, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
Lysine specific demethylase 1 KDM1A (LSD1) regulates histone methylation and it is increasingly recognized as a potential therapeutic target in oncology. We report on a high-…
Number of citations: 69 pubs.acs.org
JT Chantson, DC Liles - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 60| Part 12| December 2004| Pages o2493-o2494 https://doi.org/10.1107/S1600536804030569 …
Number of citations: 5 scripts.iucr.org
J Jiang, MB Boxer, MG Vander Heiden, M Shen… - Bioorganic & medicinal …, 2010 - Elsevier
Cancer cells have distinct metabolic needs that are different from normal cells and can be exploited for development of anti-cancer therapeutics. Activation of the tumor specific M2 form …
Number of citations: 140 www.sciencedirect.com
C Bulumulla, R Gunawardhana… - NON-CONVENTIONAL …, 2018 - search.proquest.com
2.1 Abstract Despite polypyrrole having higher conductivities compared to polythiophene, pyrrole based materials are found less in organic electronics due to instability in the air. To …
Number of citations: 3 search.proquest.com
P Vianello, L Sartori, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
The balance of methylation levels at histone H3 lysine 4 (H3K4) is regulated by KDM1A (LSD1). KDM1A is overexpressed in several tumor types, thus representing an emerging target …
Number of citations: 65 pubs.acs.org
MM Krayushkin, VN Yarovenko, SL Semenov… - Organic …, 2002 - ACS Publications
The influence of catalysts, acid chlorides, and solvents in the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was studied. Conditions for the regioselective acylation …
Number of citations: 33 pubs.acs.org
CM Udamulle Gedara, Z Ma, MM Talukder… - ACS Applied …, 2022 - ACS Publications
Thieno[3,2-b]pyrrole (TP) is a donor moiety employed in organic semiconducting small molecules and polymers. Among the TP-containing small molecules reported, benzo[c][1,2,5]…
Number of citations: 3 pubs.acs.org
JA Sindac, BD Yestrepsky, SJ Barraza… - Journal of Medicinal …, 2012 - ACS Publications
Arboviral encephalitis is a potentially devastating human disease with no approved therapies that target virus replication. We previously discovered a novel class of thieno[3,2-b]pyrrole-…
Number of citations: 45 pubs.acs.org
PBCDB Bulumulla - 2018 - search.proquest.com
Organic semiconductors are potential candidates for replacing high-cost silicon electronics for low-end applications where high mobilities are not required. Owing to unique advantages …
Number of citations: 2 search.proquest.com
Y Lang, H Chen, H Lai, Y Lu, Y Zhu… - ACS Applied Energy …, 2022 - ACS Publications
Noncovalent conformational lock (NCL) is a beneficial noncovalent intramolecular interaction that assists in maintaining the molecular planar conformation. Such a planar conformation …
Number of citations: 2 pubs.acs.org

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